molecular formula C5H6BrN3 B1342697 2-Bromo-6-hydrazinylpyridine CAS No. 26944-71-8

2-Bromo-6-hydrazinylpyridine

Cat. No. B1342697
CAS RN: 26944-71-8
M. Wt: 188.03 g/mol
InChI Key: PQMFVUNERGGBPG-UHFFFAOYSA-N
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Description

2-Bromo-6-hydrazinylpyridine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a white to pale reddish-yellow crystal or powder .


Synthesis Analysis

The synthesis of 2-Bromo-6-hydrazinylpyridine involves heating 2,6-dibromopyridine with hydrazine hydrate and 1-propanol at 80°C for 12 hours . The reaction mixture slowly separates into two layers, then homogenizes back .


Molecular Structure Analysis

The molecule is essentially flat, with the greatest deviations from the average molecular planes found for N2 at 0.081 (2) Å and N5 at 0.073 (2) Å . The spatial arrangements of the hydrazino groups correspond to the low-energy conformation that has been calculated for acyl hydrazides .


Physical And Chemical Properties Analysis

2-Bromo-6-hydrazinylpyridine has a molecular weight of 188.03 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 186.97451 g/mol . The topological polar surface area is 50.9 Ų . It has a heavy atom count of 9 .

Scientific Research Applications

Multicomponent Chemistry Applications

2-Bromo-6-hydrazinylpyridine and its derivatives, like 2-bromo-6-isocyanopyridine, have shown significant utility in multicomponent chemistry due to their optimal reagent characteristics in terms of stability and synthetic efficiency. These compounds demonstrate a good balance of nucleophilicity and leaving group capacity, facilitating the synthesis of complex molecules. For instance, 2-bromo-6-isocyanopyridine has been utilized in an efficient two-step synthesis of potent opioids such as carfentanil, highlighting its value in synthetic organic chemistry and pharmaceutical research (van der Heijden, Jong, Ruijter, & Orru, 2016).

Advanced Synthesis of Bioactive Compounds

The versatility of 2-bromo-6-hydrazinylpyridine extends to the synthesis of 2-aminopyridines, which are key structures in bioactive natural products, medicinally important compounds, and organic materials. The synthesis of 6-substituted 2-aminopyridines from 2,6-dibromopyridine has demonstrated the urgent need for flexible, efficient, and generally applicable methods for preparing such compounds. This approach has opened new avenues for the synthesis of 2-aminopyridines, essential for developing pharmaceuticals and materials science (Bolliger, Oberholzer, & Frech, 2011).

Electrocatalytic Synthesis Innovations

The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine, in the presence of CO2, highlights an innovative application of brominated pyridines in green chemistry. This process, particularly at silver cathodes, showcases the electrocatalytic efficiency of converting halopyridines to value-added chemicals under mild conditions, offering a sustainable alternative to traditional chemical syntheses (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Liquid Crystal Synthesis

2-Bromo-6-hydrazinylpyridine derivatives are instrumental in the synthesis of novel liquid crystalline materials. Through strategic functionalization and cross-coupling reactions, these compounds have served as key intermediates in creating materials with unique properties, essential for advancements in display technologies and electronic devices. The development of new pyridinylstannanes for further functionalization underscores the role of brominated pyridines in material science and engineering (Getmanenko & Twieg, 2008).

Safety And Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

(6-bromopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMFVUNERGGBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598652
Record name 2-Bromo-6-hydrazinylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-hydrazinylpyridine

CAS RN

26944-71-8
Record name 2-Bromo-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-hydrazinopyridine
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Synthesis routes and methods I

Procedure details

Hydrazine (27 mL, 83 mmol) was added to 2,6-dibromopyridine (20 g, 84 mmol), and the resulting suspension was heated at 70° C. for 30 min. The solution was cooled to 50° C. and diluted with H2O (150 mL). The resulting solids were stirred for 2 h, collected by filtration, and washed with H2O (350 mL) to provide the title compound (13 g, 83%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.87 (s, 1H), 7.34 (overlapping dd, J=7.8 Hz, 1H), 6.68 (d, J=7.8 Hz, 1H), 6.65 (d, J=7.8 Hz, 1H), 4.19 (s, 2H).
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-6-fluoropyridine (2-1) (1.0 g, 5.68 mmol) in THF (10 mL) was added hydrazine (0.91 g, 0.89 mL, 28.4 mmol). After stirring for 1 h room temperature, the mixture was heated at 65° C. for 1 h. The mixture was cooled, diluted with EtOAc (200 mL), washed with water (10 mL) and brine (10 mL), dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude product (2-2) was used in the subsequent step without further purification. 1H NMR (300 MHz, CHCl3-d): δ 7.32 (app t, J=7.8 Hz, 1H), 6.82 (dd, J=7.8, 0.6 Hz, 1H), 6.67 (dd, J=7.8, 0.6 Hz, 1H), 5.93 (s, 1H), 3.80 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dibromopyridine (1.44 g, 6.1 mmol) and hydrazine (1.65 mL, 32.2 mmol) in butanol (100 mL) was stirred at reflux for 18 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was partitioned between an aqueous saturated solution of sodium bicarbonate and EtOAc. The organic layer was separated and washed with brine, dried over Na2SO4, filtered and concentrated to give (6-Bromopyridin-2-yl)hydrazine as a white solid (1.0 g, 92%). 1H NMR (400 MHz, CHCl3-d): δ 7.36-7.28 (m, 1 H); 6.82 (d, J=7.70 Hz, 1 H); 6.67 (d, J=7.7 Hz, 1 H); 5.97 (s, 1 H); 3.80 (s, 2 H).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2,5-Dibromopyridine (2.0 g, 8.4 mmol) was dissolved in 1,4-dioxane (2 mL) and a solution of hydrazine hydrate (500 mg, 8.4 mmol) in 1,4-dioxane (15 mL) was added dropwise by syringe pump. The reaction was heated to 80° C. for 16 h. The solvents were removed in vaccuo and the residue was chromatographed on silica gel eluting with hexanes:EtOAc (1:1) to afford 2-bromo-6-hydrazinopyridine as a brown solid. MS (ESI) 187.0 (M++H), 189.0 (M+H+2).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-hydrazinylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-hydrazinylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-hydrazinylpyridine
Reactant of Route 4
2-Bromo-6-hydrazinylpyridine
Reactant of Route 5
2-Bromo-6-hydrazinylpyridine
Reactant of Route 6
2-Bromo-6-hydrazinylpyridine

Citations

For This Compound
5
Citations
VV Mossine, SP Kelley, TP Mawhinney - IUCrData, 2023 - scripts.iucr.org
The title compound, C5H6BrN3, crystallizes in the orthorhombic space group P212121 with two molecules with different conformations in the asymmetric unit. In the crystal, N—H⋯N …
Number of citations: 9 scripts.iucr.org
N Sreenivasachary, H Kroth, P Benderitter… - … Process Research & …, 2019 - ACS Publications
… The 2-bromo-6-hydrazinylpyridine free amine building block 13 was obtained as a reddish light-sensitive oil. The quality of 13 had a significant influence on the purity of the subsequent …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
R Voggu, A Karmakar, VS Puli, VSB Damerla, P Mogili… - Molecules, 2023 - mdpi.com
… To obtain compound 9, the synthesis of imine 6 as an intermediate was synthesized using a condensation reaction between 2-bromo-6-hydrazinylpyridine (4) and 1-methylpiperidin-4-…
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
S Zhang, Y Hua, Z Chen, S Zhang, H Hai - Inorganica Chimica Acta, 2018 - Elsevier
… HL 3 was synthesized by a similar way to HL 1 (Scheme 1), except that 2-chloro-6-hydrazinylpyridine was replaced by 2-bromo-6-hydrazinylpyridine. Yellow powder had been obtained …
T Ehara, CM Adams, D Bevan, N Ji… - Journal of medicinal …, 2018 - ACS Publications
… Following the procedure described for the synthesis of 32, a reaction of 2-bromo-6-hydrazinylpyridine with ethyl 3-(dimethylamino)-2-formyl acrylate afforded ethyl 1-(6-bromopyridin-2-yl…
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk

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